(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide is a complex organic compound that belongs to the class of heterocyclic amides. This compound exhibits a unique structural configuration featuring a benzo[f][1,4]oxazepin core, which is known for its potential biological activities. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its intricate structure, comprising various functional groups that may contribute to its pharmacological properties .
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1904614-84-1. It has been referenced in various scientific articles and databases, highlighting its relevance in medicinal chemistry and potential therapeutic applications .
The synthesis of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules.
Technical details regarding specific reaction conditions (temperature, solvent choice) are critical for optimizing yields and purity .
The molecular formula of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide is C18H19ClN2O3S, with a molecular weight of approximately 376.9 g/mol.
O=C(C=Cc1cccs1)NCCN1Cc2cc(Cl)ccc2OCC1=O, indicating the connectivity of atoms within the molecule .The reactivity of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide can be explored through various chemical reactions typical for amides and heterocycles.
The mechanism of action for (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets.
Research indicates that compounds with similar structures may exhibit anti-inflammatory properties and activity against matrix metalloproteinases. These enzymes play crucial roles in tissue remodeling and cancer metastasis, suggesting that this compound could have therapeutic implications in oncology and inflammatory diseases .
The physical and chemical properties of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide are essential for understanding its behavior in biological systems.
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide primarily finds applications in medicinal chemistry.
Potential uses include:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5